1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-(propan-2-yl)urea
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Overview
Description
1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-(propan-2-yl)urea is a synthetic organic compound that features a furan ring, a phenyl group, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-(propan-2-yl)urea typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan-2-yl phenyl intermediate: This step involves the coupling of furan-2-yl and phenyl groups through a Suzuki-Miyaura coupling reaction, using palladium catalysts and boron reagents.
Hydroxyethylation: The intermediate is then subjected to hydroxyethylation, where a hydroxyethyl group is introduced, often using ethylene oxide under basic conditions.
Urea formation: Finally, the hydroxyethyl intermediate is reacted with isopropyl isocyanate to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-(propan-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives under mild oxidizing conditions.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding alcohols or amines.
Substitution: Nitro or halogenated derivatives of the phenyl group.
Scientific Research Applications
1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-(propan-2-yl)urea has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-(propan-2-yl)urea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, which is crucial in regulating immune responses and inflammation.
Comparison with Similar Compounds
Similar Compounds
1-{2-[4-(Thiophen-2-yl)phenyl]-2-hydroxyethyl}-3-(propan-2-yl)urea: Similar structure but with a thiophene ring instead of a furan ring.
1-{2-[4-(Pyridin-2-yl)phenyl]-2-hydroxyethyl}-3-(propan-2-yl)urea: Contains a pyridine ring instead of a furan ring.
Uniqueness
1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-(propan-2-yl)urea is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-3-propan-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-11(2)18-16(20)17-10-14(19)12-5-7-13(8-6-12)15-4-3-9-21-15/h3-9,11,14,19H,10H2,1-2H3,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTAMFYQMYCXOAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NCC(C1=CC=C(C=C1)C2=CC=CO2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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